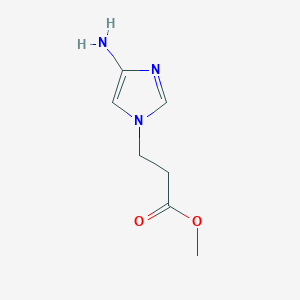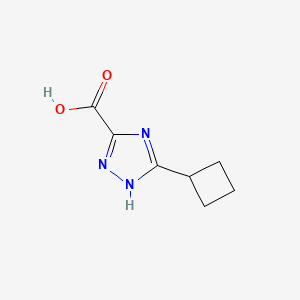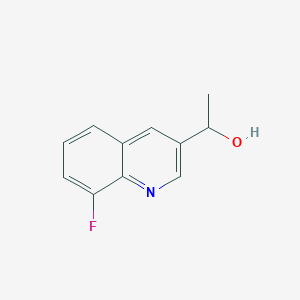
1-(8-Fluoroquinolin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Fluoroquinolin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of fluorinated quinolines It is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and an ethan-1-ol group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol typically involves the introduction of a fluorine atom into the quinoline ring followed by the addition of an ethan-1-ol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring, which is then further functionalized to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Fluoroquinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 1-(8-Fluoroquinolin-3-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
1-(8-Fluoroquinolin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-(8-Fluoroquinolin-3-yl)ethan-1-ol can be compared with other fluorinated quinolines, such as:
1-(6-Fluoroquinolin-3-yl)ethan-1-ol: Similar structure but with the fluorine atom at the 6th position.
1-(8-Fluoroquinolin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethan-1-ol group.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
1-(8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-10(12)11(8)13-6-9/h2-7,14H,1H3 |
Clave InChI |
ZSXNCRBXAJDXDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C2C(=C1)C=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
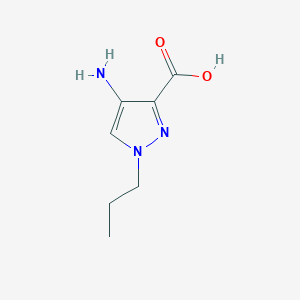



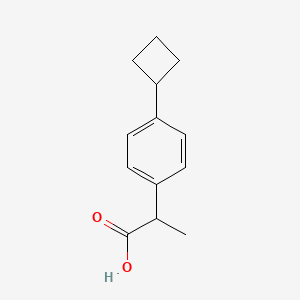
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
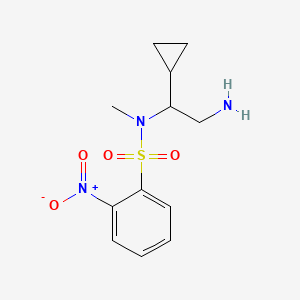


![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)

